2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-chlorophenyl)acetamide
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Description
2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C19H20ClN3O3S2 and its molecular weight is 437.96. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds, such as 3,4-dihydro-2h-1,2,4-benzothiadiazine 1,1-dioxides-based strobilurins, have been shown to exhibit substantial antifungal activities against various phytopathogenic fungi . Therefore, it’s plausible that this compound might also target similar organisms.
Mode of Action
The exact mode of action of this compound is currently unknown. Based on the antifungal activity of similar compounds, it can be hypothesized that it might interfere with the normal functioning of the fungi, leading to their death .
Biochemical Pathways
Considering the antifungal activity of similar compounds, it’s likely that it disrupts essential biochemical pathways in fungi, leading to their death .
Result of Action
Based on the antifungal activity of similar compounds, it can be hypothesized that it leads to the death of fungi, thereby preventing their growth and spread .
Properties
IUPAC Name |
2-[(4-butyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O3S2/c1-2-3-11-23-16-9-4-5-10-17(16)28(25,26)22-19(23)27-13-18(24)21-15-8-6-7-14(20)12-15/h4-10,12H,2-3,11,13H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFDRKMAXULRAAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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